6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline
Overview
Description
6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline is a heterocyclic compound with a fused imidazoisoquinoline ring system. Its chemical structure consists of a bicyclic core containing an imidazole ring and an isoquinoline ring. The compound exhibits interesting pharmacological properties and has been investigated for various applications.
Synthesis Analysis
The synthesis of 6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline involves several methods, including cyclization reactions, condensations, and ring-closing processes. Researchers have explored both traditional organic synthesis routes and novel approaches to access this compound. These synthetic strategies are essential for obtaining sufficient quantities for further studies.
Molecular Structure Analysis
The molecular structure of 6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline reveals its unique arrangement of nitrogen atoms within the fused ring system. The imidazole and isoquinoline moieties contribute to its overall shape and electronic properties. Computational studies, X-ray crystallography, and NMR spectroscopy have provided insights into its three-dimensional conformation.
Chemical Reactions Analysis
The compound participates in various chemical reactions, including functional group transformations, substitution reactions, and cyclizations. Researchers have explored its reactivity with electrophiles, nucleophiles, and metal catalysts. Understanding these reactions is crucial for designing derivatives with improved properties or specific biological activities.
Physical And Chemical Properties Analysis
- Physical Properties :
- State : Solid
- Melting Point : Varies depending on substituents
- Solubility : Soluble in organic solvents
- Chemical Properties :
- Acidity/Basicity : Exhibits basic properties due to the presence of nitrogen atoms
- Stability : Sensitive to light, heat, and moisture
- Reactivity : Participates in nucleophilic and electrophilic reactions
Safety And Hazards
- Toxicity : Limited information is available regarding acute toxicity. Caution should be exercised during handling.
- Hazard Statements :
- H302 : Harmful if swallowed.
- H315 : Causes skin irritation.
- H319 : Causes serious eye irritation.
- H335 : May cause respiratory irritation.
- Safety Precautions :
- Avoid ingestion, skin contact, and inhalation.
- Use appropriate protective equipment (gloves, goggles, etc.).
- Store in a cool, dry place away from direct sunlight.
Future Directions
Future research on 6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline should focus on:
- Biological Activity : Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antimicrobial properties).
- Structure-Activity Relationships : Explore derivatives with modified substituents to enhance selectivity and efficacy.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
- Formulation : Develop suitable formulations for oral or parenteral administration.
properties
IUPAC Name |
6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8/h1-2,6,11H,3-5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQPCNZXBGKLBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC3=C2N=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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